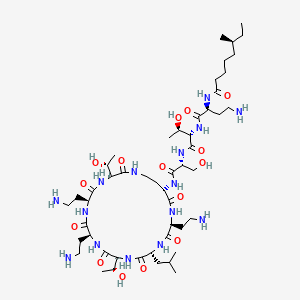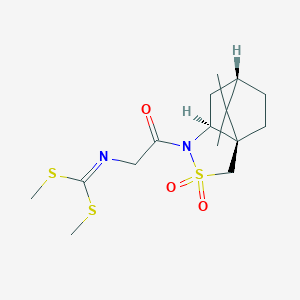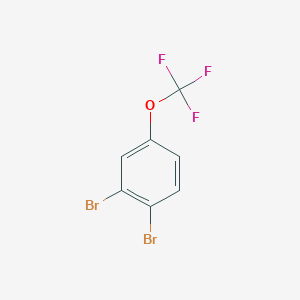
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hydroxy acids and their derivatives has been extensively studied. For example, the synthesis of disodium-3-amino-1-hydroxypropane-1, 1-diphosphonate-1-14C (APD 2Na), a compound with structural similarities, was achieved by reacting β-alanine (1-14C) with phosphorus acid and phosphorus trichloride in chlorobenzene (Magnien et al., 1982). This provides insight into potential synthetic pathways for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, emphasizing the importance of selecting appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of (2R)-2-Hydroxyglutaric Acid and its derivatives can be analyzed through spectroscopic methods, such as NMR. For instance, a 1H and 13C NMR study provided detailed insights into the structure of 2-hydroxyglutaric acid and its lactone (Bal & Gryff-Keller, 2002). This approach can be applied to this compound to determine its molecular configuration and validate its synthesis.
Chemical Reactions and Properties
The chemical reactions involving 2-hydroxyglutaric acid derivatives highlight their reactivity and potential for further chemical transformations. For example, the oxidation mechanism of related compounds, such as 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water, offers insights into the reactivity of hydroxyl and carboxyl groups in aqueous environments (Imbierowicz, 2017). These findings can help understand the chemical behavior of this compound in similar conditions.
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for the application of this compound. Research on related compounds, like the high-resolution solid-state 13C NMR studies of poly[(R)-3-hydroxybutyric] acid, provides valuable information on molecular mobility and phase behavior (Nozirov et al., 2002). These techniques can be applied to study the physical properties of this compound, aiding in its characterization and application in various fields.
Chemical Properties Analysis
Understanding the chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemicals, is essential for its use in scientific research. The re-evaluation of acid dissociation constants in related compounds, like tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate, provides a methodological framework for determining these properties (Yoshida et al., 1992). Similar studies on this compound can elucidate its chemical behavior and potential applications.
科学的研究の応用
Isomer Identification in Glioma Detection
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2HG) has been identified as a unique biomarker present in glioma, a type of brain cancer. Traditional detection methods like Magnetic Resonance Spectroscopy (MRS) are time-consuming and not suitable for real-time imaging during medical surgeries. Research has shown that Terahertz Time-domain Spectroscopy (THz-TDS) can rapidly and accurately identify the isomers of 2HG, making it a valuable tool for glioma investigation and potentially improving the precision of clinical surgeries (Chen et al., 2017).
Detection in Human Brain Glioma
The compound L-2-Hydroxyglutaric acid disodium salt (L-2HG), a variant of 2HG, has also been effectively detected in actual human brain glioma tissues using THz time-domain spectroscopy (THz-TDS). This breakthrough is especially significant for the diagnosis and treatment of glioma, offering a more direct and accurate method for identifying this critical biomarker in affected tissues (Peng et al., 2018).
Biochemical Analysis and Spectroscopy
NMR Spectroscopic Analysis for Metabolic Diseases
The determination of levels and absolute configuration of 2-hydroxyglutaric acid is essential for diagnosing certain metabolic diseases. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopic methods are used for this purpose, providing detailed insights into the metabolite's structure and behavior (Bal & Gryff-Keller, 2002).
Quantitation in Clinical Applications
A liquid chromatography tandem mass spectrometry method has been developed for the rapid, accurate, and precise quantification of L and D enantiomers of 2-hydroxyglutaric acid (2-HGA) in blood samples, suitable for clinical applications. This methodology is crucial for identifying IDH mutations and holds prognostic significance in various malignancies, indicating the compound's importance in clinical diagnostics and treatment monitoring (Poinsignon et al., 2016).
作用機序
Target of Action
It’s worth noting that similar compounds, such as adenosine 5’-triphosphate disodium salt-13c5, are known to be involved in intracellular energy transfer .
Mode of Action
It can be inferred from related compounds that it might play a role in energy transfer within cells .
Biochemical Pathways
Similar compounds like β-nicotinamide adenine dinucleotide are involved in a wide range of enzyme-catalyzed oxidation reduction reactions .
Pharmacokinetics
It’s worth noting that similar compounds are used in cells as a coenzyme of intracellular energy transfer .
Action Environment
Similar compounds are known to be stored at low temperatures (around -20°c) for stability .
特性
IUPAC Name |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


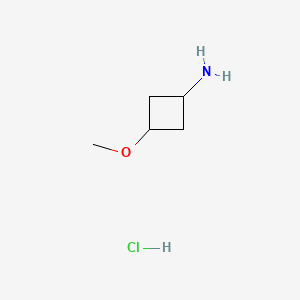
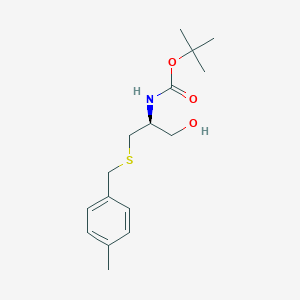
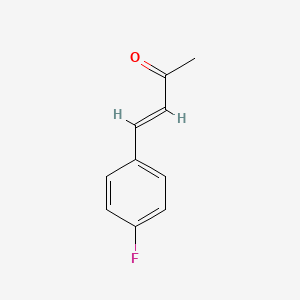
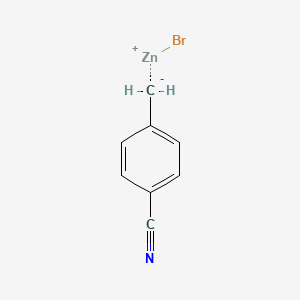

![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)

